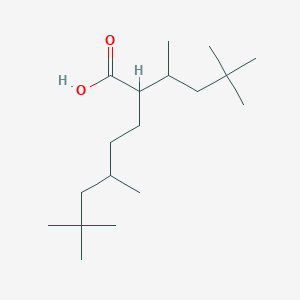
2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, other names or synonyms it might be known by, and its molecular formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can be done through experimental studies or by using known reaction mechanisms.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Photoreaction Studies
The study by Yoshioka, Funayama, and Hasegawa (1989) explores the photoreaction of 1-aryl-2,4-dimethylpentane-1,3-diones, generating biradicals trapped by oxygen to form complexes. This research contributes to understanding the chemical behavior of compounds similar to 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid under photoreactive conditions (M. Yoshioka, K. Funayama, T. Hasegawa, 1989).
Inhibitor Design for Nitric Oxide Synthases
S-2-Amino-5-azolylpentanoic acids, related to L-ornithine, were investigated by Ulhaq et al. (1998) as inhibitors of nitric oxide synthases. The study utilizes derivatives of 2,4-dimethylpentane, providing insights into the design of potent inhibitors with potential therapeutic applications (S. Ulhaq, E. Chinje, M. Naylor, et al., 1998).
Catalysis and Hydrocarbon Reactions
Bourdillon, Guéguen, and Guisnet (1990) characterized acid catalysts using hydrocarbon reactions, including those with 2,4-dimethylpentane. This research is significant for understanding the catalytic behavior of related compounds in various hydrocarbon reactions (G. Bourdillon, C. Guéguen, M. Guisnet, 1990).
Spectroelectrochemistry of Complexes
Kowalski et al. (2009) synthesized W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid. This study contributes to the field of spectroelectrochemistry, offering insights into the behavior of complex compounds with structures related to 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid (K. Kowalski, R. Winter, A. Makal, et al., 2009).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, environmental impact, etc.
Orientations Futures
This could involve potential applications of the compound, areas for further research, etc.
I hope this helps! If you have a different compound or a specific aspect you’d like to know about, feel free to ask!
Propriétés
IUPAC Name |
2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-13(11-17(3,4)5)9-10-15(16(19)20)14(2)12-18(6,7)8/h13-15H,9-12H2,1-8H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTIHZIVENIGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)CC(C)(C)C)C(=O)O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292489 | |
| Record name | 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | |
CAS RN |
54680-48-7 | |
| Record name | 54680-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isostearic Acid (=2,2,4,8,10,10-Hexamethylundecane-5-carboxylic Acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



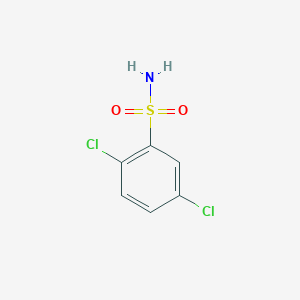
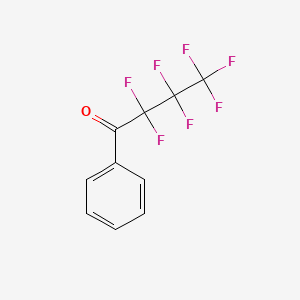

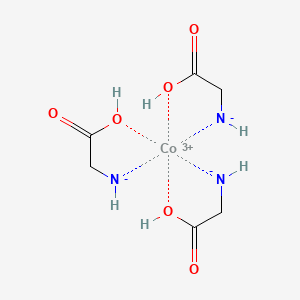
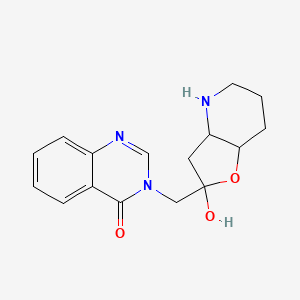
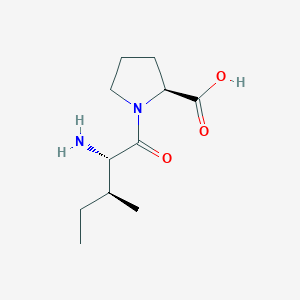
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)
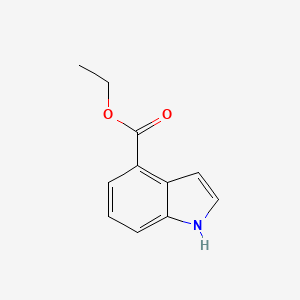
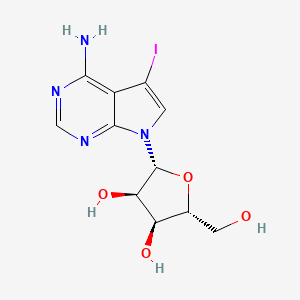
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)
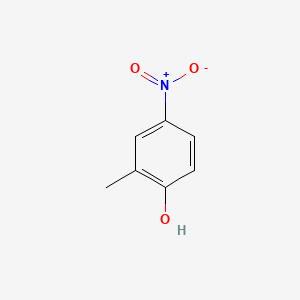
![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)
